N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide
Description
Properties
Molecular Formula |
C15H13N7O2 |
|---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
InChI |
InChI=1S/C15H13N7O2/c1-20-8-10(6-18-20)19-14(23)9-21-5-3-12-11(15(21)24)7-16-13-2-4-17-22(12)13/h2-8H,9H2,1H3,(H,19,23) |
InChI Key |
OBYKEFWDEGVPSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34 |
Origin of Product |
United States |
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound exhibits significant biological activities that make it a subject of interest in pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula for this compound is . Its structure features multiple heterocyclic rings, which contribute to its reactivity and biological properties. The presence of electrophilic and nucleophilic sites within the molecule enhances its interaction with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines showed cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) with IC50 values ranging from 17.50 µM to 61.05 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazolo derivative 1 | HeLa | 14.62 |
| Pyrazolo derivative 2 | NCI-H460 | 15.42 |
| Pyrazolo derivative 3 | PC-3 | 17.50 |
Antimicrobial Activity
The compound has also been reported to possess antimicrobial properties. Similar pyrazolo compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. These interactions can inhibit or modulate the activity of target proteins involved in disease processes.
Interaction Studies
Studies focusing on the binding affinity of this compound with target proteins have utilized molecular docking techniques to predict how well it fits into active sites of enzymes or receptors. Such studies are crucial for understanding the structure–activity relationship (SAR), guiding further modifications for enhanced efficacy .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies including cyclocondensation reactions. The optimization of reaction conditions such as temperature and solvent choice is essential for improving yield and purity .
Case Studies
Recent studies have highlighted the potential applications of pyrazolo-derived compounds in treating cancers and infections:
- Anticancer Activity : A series of synthesized pyrazolo derivatives were evaluated for their anticancer activity against multiple cell lines. The most potent candidates exhibited IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds against common pathogens, demonstrating significant inhibition at low concentrations .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives, including those similar to N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms involving kinase inhibition and induction of apoptosis. For instance, the structural modifications of pyrazolo[1,5-a]pyrimidines have led to the discovery of several potent anticancer agents that target specific pathways involved in tumor growth and survival .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives are known to selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and pain signaling. The structural features of this compound may contribute to its efficacy in modulating COX activity, thus offering therapeutic benefits in treating inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and pyrimidine rings. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of such compounds. For example, researchers have employed various electrophilic reagents to facilitate the construction of the pyrazolo and pyrido frameworks .
Structural Analysis
The compound's structure can be characterized using techniques such as X-ray crystallography and NMR spectroscopy. These techniques reveal critical information about molecular geometry and interactions that may influence biological activity. The presence of functional groups like acetamide and oxopyrazole plays a significant role in enhancing solubility and bioavailability .
Case Study on Anticancer Potential
In a study evaluating the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives, compounds were tested against various cancer cell lines including breast and lung cancer cells. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity. The study also highlighted structure-activity relationships (SAR) that inform future design strategies for more effective agents .
Case Study on Anti-inflammatory Properties
Another investigation focused on assessing the anti-inflammatory effects of pyrazolo derivatives similar to this compound in animal models of inflammation. The findings indicated significant reductions in paw edema in treated groups compared to controls, correlating well with COX inhibition assays conducted in vitro .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Core Heterocycle Variations
- Target Compound: The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone core contains a pyrazole ring fused to pyridine and pyrimidinone, enabling multiple hydrogen-bonding sites (N-H and carbonyl groups) .
- Triazolo Analogue (CAS 1158403-19-0) : Replaces pyrazole with a triazole ring, altering electronic distribution and reducing steric bulk. This may affect binding to targets like kinases or DNA .
- Pyrazolo[3,4-b]pyridine Derivative (): A simpler pyrazolo-pyridine system lacking the pyrimidinone ring, likely reducing hydrogen-bonding capacity and rigidity .
Substituent Effects
- 1-Methylpyrazole (Target) : Introduces steric hindrance and moderate lipophilicity. The methyl group may limit rotational freedom, favoring specific conformations in binding pockets.
- 4-Aminophenyl (CAS 1158403-19-0): The aniline group offers hydrogen-bond donor/acceptor versatility but may increase susceptibility to metabolic oxidation .
Implications of Structural Differences
- Solubility : The 4-pyridylmethyl substituent (CAS 1401596-08-4) may improve aqueous solubility compared to the target’s methylpyrazole group due to pyridine’s polarity .
- Target Selectivity: The triazolo core (CAS 1158403-19-0) might favor interactions with ATP-binding pockets in kinases, while the pyrazolo-pyrido-pyrimidinone core could target topoisomerases or nucleic acids .
- Metabolic Stability : The methylpyrazole group (target) may confer resistance to oxidative metabolism compared to aniline or pyridine derivatives .
Q & A
Q. How does substituent variation (e.g., methyl vs. trifluoromethyl) impact solubility and membrane permeability?
- Methodology :
- LogP Measurements : Shake-flask method quantifies partition coefficients .
- PAMPA Assays : Assess passive diffusion across artificial membranes .
Troubleshooting & Optimization
Q. How can impurities from incomplete coupling reactions be minimized during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
